2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride typically involves the reaction of appropriate phenolic compounds with chromenylium salts under controlled conditions. The reaction conditions often include the use of acidic catalysts and specific temperature settings to ensure the correct formation of the chromenylium ion .
Industrial Production Methods
Industrial production methods for diosmetinidin chloride are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. This involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenylium ion back to its corresponding chromene form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can produce quinones, while reduction can yield chromenes. Substitution reactions can lead to a variety of substituted chromenylium derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of anthocyanidins.
Biology: Research on its biological activities includes its potential antioxidant and anti-inflammatory properties.
Medicine: Studies have explored its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.
Industry: It is used in the development of natural dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,5,7-Trihydroxy-4’-methoxyflavylium chloride
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromenium chloride
- 5,7,3’-Trihydroxy-4’-methoxy flavylium chloride
Uniqueness
2-(4-Methoxyphenyl)chromenylium-5,7-diol;chloride is unique due to its specific substitution pattern on the chromenylium ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.ClH/c1-19-12-4-2-10(3-5-12)15-7-6-13-14(18)8-11(17)9-16(13)20-15;/h2-9H,1H3,(H-,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGNOBTDPUZGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-74-0 |
Source
|
Record name | NSC60168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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